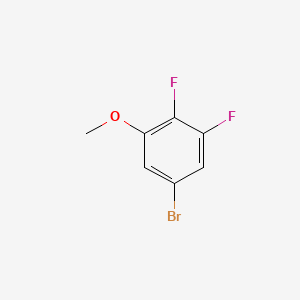
5-Bromo-2,3-difluoroanisole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be complex, involving regiospecific halogenation reactions. For instance, a series of brominated methoxy-trihalo-alken-2-ones were synthesized with high purity and good yields through regiospecific allylic bromination followed by the addition of pyridine . Although the exact synthesis of 5-Bromo-2,3-difluoroanisole is not described, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of halogenated anisoles can be determined using techniques such as gas-phase electron diffraction and quantum chemical calculations . These methods can reveal the orientation of substituents and the potential function for internal rotation, which are critical for understanding the reactivity and interactions of the molecule.
Chemical Reactions Analysis
Halogenated aromatic compounds can participate in various chemical reactions. For example, 3-bromo-1,1,1-trifluoroacetone has been used as a building block for synthesizing different classes of trifluoromethylated compounds . Similarly, 5-Bromo-2,3-difluoroanisole could serve as a precursor for synthesizing other fluorinated aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated anisoles can be influenced by the presence and position of halogen atoms. For example, the resonance-enhanced two-photon ionization spectroscopy of 3,5-difluoroanisole revealed the effects of dihalogen substitution on the molecular structure, vibrational frequencies, and electronic transition energies . The presence of bromine and fluorine in 5-Bromo-2,3-difluoroanisole would likely affect its physical properties, such as boiling point, density, and solubility, as well as its chemical reactivity.
Relevant Case Studies
While there are no direct case studies on 5-Bromo-2,3-difluoroanisole, the spectroscopic and theoretical studies of 5-Bromo-2-(trifluoromethyl)pyridine provide valuable information on the characterization of bromo- and fluoro-substituted aromatic compounds . Additionally, the crystal structures of dihydrogen hexafluorosilicate monohydrates of bromo-substituted anilines offer insights into the solid-state structure and interactions of brominated aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Applications in Synthesis and Dye Manufacturing
5-Bromo-2,3-difluoroanisole, a derivative of bromoanisole, has significant applications in the field of chemical synthesis and dye manufacturing. A study highlights the use of a related compound, 4-bromo-3-methylanisole, in the synthesis of black fluorane dye, which is crucial in the production of thermal papers. This process involves a continuous homogeneous bromination technology in a modular microreaction system, offering high selectivity and control over byproducts (Xie, Wang, Deng, & Luo, 2020).
Spectroscopic and Optical Studies
The spectroscopic characterization of compounds similar to 5-Bromo-2,3-difluoroanisole, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been conducted. This involves Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, and density functional theory (DFT) studies. These compounds exhibit significant non-linear optical (NLO) properties, making them relevant in materials science research (Vural & Kara, 2017).
Photovoltaic Device Manufacturing
In the field of organic photovoltaics, derivatives of bromoanisole, such as 4-bromoanisole, are used as processing additives. They control phase separation and purity in polymer blends, impacting the efficiency of photovoltaic devices. These additives promote aggregation in certain polymer materials, improving device morphology (Liu, Huettner, Rong, Sommer, & Friend, 2012).
Structural and Conformational Analysis
Studies on compounds like 3,5-difluoroanisole provide insights into their molecular structure, conformation, and thermodynamic properties. These studies, using gas-phase electron diffraction and quantum chemical calculations, reveal valuable information about molecular geometries and conformations, which are essential in understanding the chemical behavior of such compounds (Dorofeeva et al., 2006).
In Vitro Nephrotoxicity Studies
Research on haloanilines, including compounds like 3,5-difluoroanisole, has explored their nephrotoxic effects. These studies are important in understanding the toxicological impact of these compounds, which are used in manufacturing various chemical products (Hong, Anestis, Henderson, & Rankin, 2000).
Resonance-Enhanced Spectroscopy
Investigations into the structure and vibrations of compounds like 3,5-difluoroanisole in excited states, using techniques like resonant two-photon ionization (R2PI) spectroscopy, provide insights into their electronic structures. Such studies are crucial in the field of spectroscopy and molecular physics (Zhang et al., 2012).
Synthesis of Biologically Active Compounds
Research also includes the synthesis of biologically active compounds using derivatives of bromoanisole. For example, studies on the synthesis of 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives explore their potential as anticonvulsant and antidepressant agents (Xie, Tang, Pan, & Guan, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-1,2-difluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTVFZBQFYOZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378340 | |
| Record name | 5-Bromo-2,3-difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-difluoroanisole | |
CAS RN |
261762-35-0 | |
| Record name | 5-Bromo-1,2-difluoro-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2-difluoro-3-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

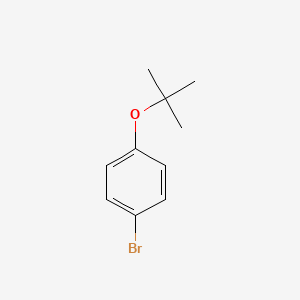
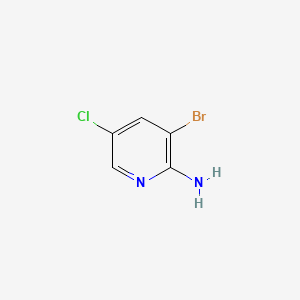
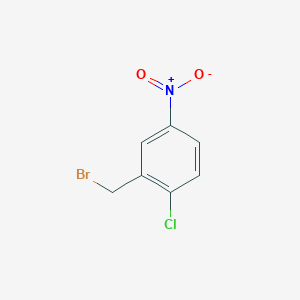
![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)
![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)
![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)

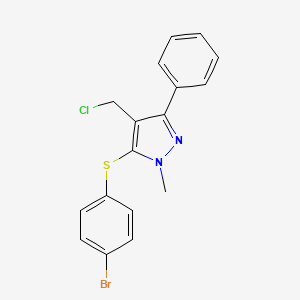

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)



![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)